molecular formula C25H33ClN6O B14942165 Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- CAS No. 827006-85-9

Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-

Cat. No.: B14942165
CAS No.: 827006-85-9
M. Wt: 469.0 g/mol
InChI Key: VJZPAFNJKTYJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-" is a structurally complex molecule featuring a 5-chloroindole core, a 4,6-dimethylpyrimidine moiety, and a hexanamide backbone. Its structural complexity necessitates a detailed comparison with analogs to elucidate structure-activity relationships (SAR) and optimize pharmacological properties.

Properties

CAS No.

827006-85-9

Molecular Formula

C25H33ClN6O

Molecular Weight

469.0 g/mol

IUPAC Name

N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-ethylhexanamide

InChI

InChI=1S/C25H33ClN6O/c1-5-7-8-18(6-2)23(33)31-24(32-25-29-16(3)13-17(4)30-25)27-12-11-19-15-28-22-10-9-20(26)14-21(19)22/h9-10,13-15,18,28H,5-8,11-12H2,1-4H3,(H2,27,29,30,31,32,33)

InChI Key

VJZPAFNJKTYJJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC(=NCCC1=CNC2=C1C=C(C=C2)Cl)NC3=NC(=CC(=N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

The compound’s structure—comprising an indole ring, pyrimidine derivative, and amide functional groups—suggests susceptibility to:

  • Electrophilic substitution (indole ring)

  • Nucleophilic substitution (halogenated sites)

  • Hydrolysis (amide and urea functionalities)

  • Reduction/Oxidation (amine/imine groups)

Common Reagents and Conditions

Reaction TypeTypical Reagents/Conditions
Amide Hydrolysis Dilute HCl, H₂O under reflux
Reduction LiAlH₄ (lithium aluminum hydride), NaBH₄ (sodium borohydride) in THF or EtOH
Oxidation KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide)
Substitution SN2 conditions (e.g., DMF, heat) for halogen displacement

Major Products Formed

Reaction PathwayLikely Products
Amide Hydrolysis Corresponding carboxylic acid + amine derivative
Reduction Amine derivatives (reduction of imine/imide groups)
Oxidation Hydroxylated or epoxidized derivatives (indole ring modification)
Substitution Halogen displacement products (e.g., -NH₂, -OH, or -O⁻ groups)

Structural Insights for Reactivity

The compound’s indole moiety (C5H4NH) is prone to electrophilic substitution at the 3-position due to aromatic stability. The pyrimidine ring (C4H3N2) may participate in base-mediated reactions, while the amide linkage (C(=O)NH) is susceptible to acidic hydrolysis.

Scientific Research Applications

Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Hexanamide vs.
  • Triazolyl-thio substitution () : Introduces sulfur-mediated hydrogen bonding but may reduce metabolic stability.
  • Fluoroindole variant () : The electron-withdrawing fluorine atom could alter binding affinity but requires empirical validation.

Discussion of Key Findings

  • Structural determinants : The 5-chloroindole and 4,6-dimethylpyrimidine groups are critical for target engagement, while the hexanamide chain modulates physicochemical properties.
  • chloroindole variants may exhibit divergent potency despite structural similarity) .
  • Data gaps : Biological activity data for the target compound are sparse; experimental assays (e.g., IC50 measurements) are needed to validate hypotheses.

Biological Activity

Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- is a complex organic compound that incorporates an indole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole Ring : Associated with various biological activities including anticancer and antimicrobial properties.
  • Pyrimidine Derivative : Implicated in enhancing the compound's pharmacological profile.

Molecular Formula : C₁₈H₃₁ClN₄

Molecular Weight : 348.93 g/mol

Biological Activity Overview

The biological activity of Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl- has been investigated across various studies, revealing significant pharmacological effects:

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, derivatives similar to Hexanamide have shown cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG20.175
MCF70.250
A5490.300

Antimicrobial Activity

The presence of the chloro group in the indole structure enhances its antimicrobial efficacy. Studies have demonstrated that related compounds exhibit potent antifungal and antibacterial activities:

Microorganism Activity Reference
Candida albicansInhibition at 10 µg/mL
Staphylococcus aureusMIC of 5 µg/mL

Anti-inflammatory Effects

Hexanamide derivatives have also been evaluated for their anti-inflammatory properties. Research shows that they can inhibit pro-inflammatory cytokines such as TNF-α:

Cytokine Inhibition (%) Reference
TNF-α75% inhibition at 10 µM

Case Studies

Several studies have highlighted the potential therapeutic applications of Hexanamide and its derivatives:

  • Study on HepG2 Cells : A study conducted by Tichy et al. demonstrated that Hexanamide derivatives exhibited significant cytotoxicity in HepG2 cells with an IC50 value of 0.175 µM, indicating high potency against liver cancer cells .
  • Antifungal Activity Assessment : Verma et al. reported that a related compound showed promising antifungal activity against Candida albicans, with effective concentrations significantly lower than those used for conventional antifungals.
  • Inflammation Model in THP-1 Cells : Vo et al. synthesized indole glucosinolates which demonstrated substantial anti-inflammatory effects by inhibiting TNF-α secretion in LPS-stimulated THP-1 cells, showcasing the potential of indole-based compounds in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for synthesizing hexanamide derivatives with indole and pyrimidine substituents?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole-ethylamine intermediates and pyrimidinyl-amino precursors. For example, condensation of 2-(5-chloro-1H-indol-3-yl)ethylamine with 4,6-dimethyl-2-pyrimidinyl isocyanate derivatives under anhydrous conditions yields the target scaffold. Catalytic hydrogenation (e.g., using Ru-WOx/MgAl2O4 or NiMo nitride catalysts) can further reduce amide bonds to amines if required . Characterization via IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (chemical shifts for indole NH, pyrimidine CH3 groups) is critical for validation .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of the amide bond (C=O stretch at ~1650 cm⁻¹) and indole NH (broad peak ~3400 cm⁻¹).
  • ¹H NMR : Identify aromatic protons from the indole (δ 6.8–7.5 ppm) and pyrimidine (δ 2.3–2.5 ppm for CH3 groups). Integration ratios should match expected substituents.
  • ¹³C NMR : Verify carbonyl carbons (δ ~170 ppm) and quaternary carbons in the pyrimidine ring.
    Cross-reference data with structurally similar compounds in literature to resolve ambiguities .

Q. What preliminary assays are recommended for evaluating biological activity?

  • Methodological Answer : Use the MTT assay to assess cytotoxicity in cancer cell lines (e.g., MCF-7 or HTC cells). Compare results with capsaicin analogs (e.g., AN4 or AN2 derivatives) to gauge potency . For antiangiogenic effects, perform wound healing or tube formation assays in HUVEC cells, as demonstrated for etoposide analogs like C-10 .

Advanced Research Questions

Q. How can catalytic efficiency be optimized for hydrogenating primary aliphatic amides like hexanamide?

  • Methodological Answer :
  • Catalyst Selection : Bimetallic NiMo nitrides show higher turnover frequencies (TOFs) for aliphatic acyclic amides compared to Ru-WOx systems. Adjust metal ratios (e.g., Ni:Mo = 1:2) to enhance active sites .
  • Reaction Conditions : Operate at 120–150°C under 30–50 bar H₂ pressure. Use polar aprotic solvents (e.g., THF) to improve substrate-catalyst interactions.
  • Kinetic Analysis : Calculate activation energy (Ea) via Arrhenius plots to identify rate-limiting steps .

Q. How to resolve spectral contradictions in NMR data caused by tautomerism or dynamic effects?

  • Methodological Answer :
  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to slow dynamic processes and resolve overlapping peaks.
  • 2D Techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity of protons (e.g., indole NH to pyrimidine CH3).
  • Isotopic Labeling : Introduce ¹⁵N labels at the amide nitrogen to simplify splitting patterns .

Q. What mechanistic insights exist for the compound’s interaction with STAT3 in cancer proliferation?

  • Methodological Answer :
  • Molecular Docking : Model the compound’s binding to STAT3’s SH2 domain using software like AutoDock. Prioritize residues critical for phosphorylation (e.g., Tyr705).
  • Western Blotting : Treat breast cancer cells (MDA-MB-231) with the compound and measure STAT3 phosphorylation levels. Compare with etoposide derivatives (e.g., C-10) to identify structure-activity relationships .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC₅₀ values in ≥3 independent experiments to account for variability. Normalize data to positive controls (e.g., cisplatin).
  • Metabolic Profiling : Use LC-MS to verify compound stability in cell culture media. Degradation products (e.g., free indole derivatives) may explain inconsistent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.